Raloxifene Impurity 1

Übersicht

Beschreibung

Raloxifene Impurity 1, also known as Raloxifene-N-Oxide, is a byproduct formed during the synthesis of Raloxifene hydrochloride. Raloxifene hydrochloride is a selective estrogen receptor modulator used primarily for the treatment and prevention of osteoporosis in postmenopausal women. The presence of impurities, such as this compound, is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product .

Vorbereitungsmethoden

The synthesis of Raloxifene Impurity 1 typically occurs during the production of Raloxifene hydrochloride. The general method involves the Friedel-Crafts acylation of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride, followed by the deprotection of the methane sulfonyl group of 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene . The deprotection step is crucial and often leads to the formation of various impurities, including this compound .

Analyse Chemischer Reaktionen

Raloxifene Impurity 1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Formation

Raloxifene Impurity 1 is characterized by its oxidized structure, resulting from aerial oxidation during the synthesis process. The formation typically involves oxidation reactions where Raloxifene is treated with meta-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent. This reaction highlights the compound's susceptibility to oxidative degradation, which can affect its stability in pharmaceutical formulations .

Analytical Applications

This compound serves as a reference standard in various analytical methods, particularly in quality control and method validation within pharmaceutical manufacturing. Its identification and quantification are essential for:

- Quality Assurance : Ensuring that the levels of impurities remain within acceptable limits as mandated by regulatory authorities.

- Method Validation : Utilizing this compound in HPLC and LC-MS methods to assess specificity, linearity, accuracy, precision, and robustness of analytical techniques .

Research Insights and Case Studies

Numerous studies have focused on characterizing this compound to elucidate its properties and potential effects:

-

Characterization Techniques :

- High-Performance Liquid Chromatography (HPLC) has been employed to analyze impurity profiles in Raloxifene hydrochloride batches. Studies have identified multiple impurities, including Raloxifene N-Oxide, through gradient elution methods .

- Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been utilized to provide detailed structural elucidation of this impurity .

-

Case Study Findings :

- A systematic study reported eight different impurities during the synthesis of Raloxifene hydrochloride, with Raloxifene N-Oxide being one of the significant findings. The study emphasized the need for thorough characterization to comply with regulatory standards .

- Another research highlighted that controlling synthesis conditions could minimize the formation of this compound while maximizing the yield of pure Raloxifene.

Wirkmechanismus

The mechanism of action of Raloxifene Impurity 1 is not as well-studied as that of Raloxifene hydrochloride. it is believed to interact with similar molecular targets and pathways, including estrogen receptors. The impurity may exert its effects by binding to these receptors and modulating gene transcription through interactions with the estrogen response element .

Vergleich Mit ähnlichen Verbindungen

Raloxifene Impurity 1 can be compared to other impurities formed during the synthesis of Raloxifene hydrochloride, such as:

- EP Impurity A

- EP Impurity B

- Raloxifene Dimer

- HABT (6-Acetoxy-2-[4-hydroxyphenyl]-1-benzothiophene)

- PEBE (Methyl [4-[2-(piperidin-1-yl)ethoxy]]benzoate)

- HHBA (1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]ethanone)

- 7-MARLF (7-Acetyl-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl methanone)

This compound is unique due to its specific structure and formation pathway. It is characterized by its N-oxide functional group, which distinguishes it from other impurities .

Biologische Aktivität

Raloxifene hydrochloride, a selective estrogen receptor modulator (SERM), is primarily used in the treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women. During its synthesis, several impurities can form, one of which is Raloxifene Impurity 1, also known as Raloxifene-N-Oxide. This article delves into the biological activity of this compound, examining its formation, characterization, and potential effects based on current research.

Formation and Characterization

This compound is produced during the synthesis of Raloxifene hydrochloride through aerial oxidation. The synthesis involves using meta-chloroperoxybenzoic acid (m-CPBA) to oxidize Raloxifene in a controlled environment. The process typically includes:

- Reactants : Raloxifene hydrochloride, m-CPBA, dichloromethane (DCM), methanol, sodium hydroxide.

- Procedure : The reaction mixture is stirred for 24 hours, followed by quenching with sodium thiosulfate to halt the reaction. The product is then filtered and washed to yield Raloxifene-N-Oxide .

The characterization of this impurity is achieved through various analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques confirm its identity and purity levels, crucial for regulatory compliance in pharmaceutical manufacturing.

Estrogen Receptor Modulation

This compound retains some biological activity associated with its parent compound. As a SERM, it interacts with estrogen receptors (ERs), influencing cellular responses in tissues such as bone and breast. Research indicates that while Raloxifene exhibits anti-estrogenic effects in breast tissue, it may exert estrogen-like effects in bone tissue, promoting bone density and reducing resorption .

Clinical Studies on Raloxifene

Clinical trials involving Raloxifene have demonstrated significant reductions in bone turnover markers and improvements in bone mineral density among postmenopausal women . For instance:

- Study : A randomized controlled trial assessed the impact of Raloxifene on bone density over two years.

- Results : Participants receiving 60 mg/day showed a reduction in markers like osteocalcin by 30% and CTX by 40%, indicating effective suppression of bone resorption .

These findings underscore the importance of understanding impurities like this compound since they may contribute to or alter the pharmacological profile of the drug.

Data Tables

| Parameter | Raloxifene | This compound |

|---|---|---|

| Structure | Benzothiophene derivative | Oxidized derivative of Raloxifene |

| Estrogen Receptor Affinity | High | Moderate (assumed) |

| Bone Resorption Inhibition | Yes | Potentially yes |

| Neuroprotective Effects | Yes | Potentially yes |

Eigenschaften

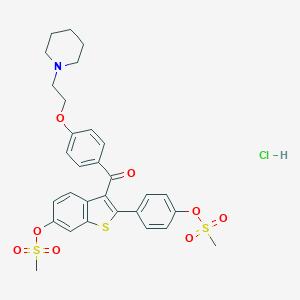

IUPAC Name |

[4-[6-methylsulfonyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] methanesulfonate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO8S3.ClH/c1-41(33,34)38-24-12-8-22(9-13-24)30-28(26-15-14-25(20-27(26)40-30)39-42(2,35)36)29(32)21-6-10-23(11-7-21)37-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLEUFZZQAEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClNO8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84449-85-4 | |

| Record name | [6-[(Methylsulfonyl)oxy]-2-[4-[(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-[(methylsulfonyl)oxy]-2-[4- [(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.